molecular formula C14H10N4O5 B2551439 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1021119-08-3

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Número de catálogo: B2551439
Número CAS: 1021119-08-3
Peso molecular: 314.257
Clave InChI: ABHAFVIOVDWMMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and immunology research. This molecule features a unique hybrid structure, integrating a benzo[1,3]dioxole (piperonyl) moiety with both 1,3,4-oxadiazole and 5-methylisoxazole heterocycles, linked by a carboxamide group. Its molecular formula is C14H10N4O5 and it has a molecular weight of 314.25 g/mol . Compounds containing the isoxazole ring are recognized as an important source of potential therapeutics, often demonstrating valuable immunoregulatory properties . Research on similar isoxazole derivatives has classified them into several categories, including immunosuppressive, anti-inflammatory, and immunostimulatory compounds, with activities in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models . The benzo[1,3]dioxole component is a common pharmacophore in bioactive molecules and has been associated with anticonvulsant activity in other research contexts . This combination of structural features makes N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide a promising candidate for investigating new immunomodulatory agents. Beneficial features of isoxazole derivatives often include low toxicity and good bioactivity at low doses, with activities in many studies being comparable to or even higher than registered reference drugs . Researchers can utilize this compound to explore its potential mechanisms of action, which may involve the modulation of cytokine production (such as TNF-α), inhibition of key enzymes like COX-2, or other signaling pathways relevant to immune function . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Propiedades

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c1-7-4-9(18-23-7)12(19)15-14-17-16-13(22-14)8-2-3-10-11(5-8)21-6-20-10/h2-5H,6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHAFVIOVDWMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines several pharmacologically relevant moieties, including benzo[d][1,3]dioxole and isoxazole structures, which are known for their diverse therapeutic properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N 5 benzo d 1 3 dioxol 5 yl 1 3 4 oxadiazol 2 yl 5 methylisoxazole 3 carboxamide\text{N 5 benzo d 1 3 dioxol 5 yl 1 3 4 oxadiazol 2 yl 5 methylisoxazole 3 carboxamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in anticancer therapy, immunomodulation, and other therapeutic areas.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:

  • In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM. In comparison, the standard drug doxorubicin showed IC50 values of 7.46 µM for HepG2 cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A2.38HepG2
Compound B1.54HCT116
Compound C4.52MCF7
Doxorubicin7.46HepG2

These findings suggest that the incorporation of the benzo[d][1,3]dioxole structure enhances anticancer activity while maintaining low toxicity towards normal cells (IC50 > 150 µM) .

The mechanism through which N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells by affecting regulatory proteins such as Bax and Bcl-2, which are pivotal in apoptosis regulation .

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. Research indicates that compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can modulate immune responses by influencing cytokine production and T-cell activation.

Case Study: Immunosuppressive Activity

A study highlighted the immunosuppressive effects of certain isoxazole derivatives on T-cell proliferation and cytokine production. These compounds inhibited the humoral immune response and showed potential for treating autoimmune conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as the benzo[d][1,3]dioxole group, heterocyclic cores (oxadiazole, thiazole, pyrazole), and carboxamide linkages. Data from diverse sources are tabulated and discussed.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data

Compound ID FTIR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Melting Point (°C) Reference
5a 3250 (N-H), 1665 (C=O) ^1H: 6.8–7.4 (aromatic) 230–231 [1]
5c 3280 (N-H), 1650 (C=O) ^13C: 168.5 (amide carbonyl) 157–158 [1]
11i 3350 (N-H), 1705 (ketone C=O) ^1H: 2.1 (CH3), 6.7 (aromatic) 210–211 [8]
11j 3320 (N-H), 1710 (ketone C=O) ^13C: 152.3 (nitro group) 241–242 [8]

Key Observations:

  • FTIR/NMR Consistency : All compounds show characteristic amide/ketone carbonyl peaks (1650–1710 cm⁻¹) and aromatic proton shifts (δ 6.7–7.4 ppm).
  • Melting Points : Higher melting points (e.g., 230–231°C for 5a) correlate with crystalline purity, whereas cyclopropane derivatives (e.g., Compound 55) are reported as oils, indicating lower crystallinity.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms substitution patterns and functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, oxadiazole C=O at ~165 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁N₃O₅: 330.082) .
  • HPLC-PDA : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

What in vitro assays are recommended to evaluate its biological activity?

Q. Basic

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or apoptosis-related caspases .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
    Controls should include cisplatin (anticancer) and ampicillin (antimicrobial) for validation .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced
Contradictions often arise from:

  • Cell line variability : Test across multiple lines (e.g., compare epithelial vs. hematological cancers) .
  • Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
  • Compound stability : Pre-screen for degradation in DMSO or culture media via LC-MS .
  • Dose-response validation : Use orthogonal assays (e.g., ATP-based viability + apoptosis markers like Annexin V) .

What strategies improve synthetic yield of the oxadiazole intermediate?

Q. Advanced

  • Microwave-assisted cyclization : Reduces reaction time from 12 hours to 30 minutes, improving yields by 20–30% .
  • Catalyst optimization : Use ZnCl₂ or FeCl₃ for Lewis acid-mediated cyclization (reported yield: 75% vs. 50% without catalysts) .
  • Solvent selection : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

How to elucidate the compound’s mechanism of action in cancer cells?

Q. Advanced

  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
  • Molecular docking : Simulate binding to targets like tubulin (PDB ID: 1SA0) or topoisomerase II using AutoDock Vina .
  • Biochemical validation : Western blotting for cleaved PARP/caspase-3 (apoptosis) or phospho-EGFR (kinase inhibition) .
  • Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

How do structural modifications influence pharmacokinetic properties?

Q. Advanced

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to reduce logP from 3.2 to 2.1, enhancing solubility .
  • Metabolic stability : Replace methylisoxazole with trifluoromethyl (t₁/₂ increased from 2.5 to 6 hours in liver microsomes) .
  • Bioavailability : Nanoformulation (e.g., liposomes) to improve oral absorption (tested in rodent models) .
  • SAR studies : Modifying the benzodioxole moiety (e.g., nitro vs. methoxy substituents) alters IC₅₀ by 10-fold .

What computational methods predict binding affinity to biological targets?

Q. Advanced

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on oxadiazole) using Schrödinger .
  • MD simulations : Assess stability of compound-protein complexes (e.g., 50 ns simulations in GROMACS) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity (R² > 0.85) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.